5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine
Brand Name: Vulcanchem
CAS No.: 1220038-26-5
VCID: VC3389175
InChI: InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
SMILES: CC1=CC=CC=C1NC2=NC=C(C=C2C)Br
Molecular Formula: C13H13BrN2
Molecular Weight: 277.16 g/mol

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

CAS No.: 1220038-26-5

Cat. No.: VC3389175

Molecular Formula: C13H13BrN2

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine - 1220038-26-5

Specification

CAS No. 1220038-26-5
Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
IUPAC Name 5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine
Standard InChI InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Standard InChI Key UILNQUQBCUPZKO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=NC=C(C=C2C)Br
Canonical SMILES CC1=CC=CC=C1NC2=NC=C(C=C2C)Br

Introduction

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine is a complex organic compound featuring a pyridine ring structure. It is characterized by its molecular formula and specific functional groups, which contribute to its chemical properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical characteristics, synthesis methods, and potential biological activities.

Chemical Characteristics

  • Molecular Weight: 277.16 g/mol

  • Rotatable Bond Count: 2

  • Exact Mass: 276.02621

  • Monoisotopic Mass: 276.02621

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 2

  • XLogP3-AA: 4.1

Synthesis Methods

The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method is effective for creating a variety of pyridine-based compounds by coupling arylboronic acids with halogenated pyridines in the presence of palladium catalysts and suitable bases .

Suzuki Cross-Coupling Reaction

This reaction typically involves:

  • Starting Material: Halogenated pyridine derivatives (e.g., 5-bromo-2-methylpyridin-3-amine)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Potassium phosphate (K3PO4)

  • Reaction Conditions: Aqueous or organic solvents under inert atmosphere

Potential Biological Activities

While specific biological activities of 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine are not extensively documented, pyridine derivatives generally exhibit a range of biological properties, including anti-inflammatory, antitumor, and neuroactive effects . The structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry.

Biological Activity of Similar Compounds

Compound NameStructure HighlightsBiological Activity
5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuranContains bromine and methyl groupsAntitumor properties
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamineFeatures a pyridine ring instead of benzofuranPotentially neuroactive
3-Bromo-2-chloro-5-methylphenolHalogenated phenol structureAntimicrobial activity

Research Findings and Future Directions

Research on pyridine derivatives often focuses on their synthesis and biological evaluation. For 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine, further studies are needed to explore its specific biological activities and potential applications. This could involve in vitro and in vivo assays to assess its efficacy and safety as a candidate for therapeutic use.

Future Research Directions

  • Biological Activity Assessment: Conduct detailed in vitro and in vivo studies to evaluate its anti-inflammatory, antitumor, or neuroactive properties.

  • Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the compound's structure affect its biological activity.

  • Pharmacokinetic and Pharmacodynamic Analysis: Determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

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